molecular formula C19H21ClFN3O3S B2941849 N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-fluorobenzamide CAS No. 897612-97-4

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-fluorobenzamide

Cat. No.: B2941849
CAS No.: 897612-97-4
M. Wt: 425.9
InChI Key: CTSLFNCOIWDVDD-UHFFFAOYSA-N
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Description

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-fluorobenzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of G-protein coupled receptors (GPCRs). This high-purity compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. The molecular structure of this benzamide derivative incorporates key pharmacophoric elements, including a 3-fluorobenzamide group and a 4-(3-chlorophenyl)piperazine moiety connected via a sulfonyl ethyl linker. The 3-chlorophenylpiperazine group is a well-known scaffold in neuropharmacology, often associated with activity on various serotonin receptor subtypes (such as 5-HT 1A , 5-HT 2A , and particularly the 5-HT 2C receptor) . For instance, the simple analog meta-Chlorophenylpiperazine (mCPP) is a established serotonergic agent used in research . The specific substitution pattern in this compound, with a 3-fluorobenzamide extension, is designed to modulate the compound's physicochemical properties, such as its topological polar surface area (TPSA) and lipophilicity (cLogP), which can influence its bioavailability and blood-brain barrier penetration . This design strategy is frequently employed in the development of CNS-active compounds or, conversely, in creating peripherally-restricted ligands to minimize central side effects . Researchers may utilize this chemical as a key intermediate or a reference standard in the synthesis and biological evaluation of novel GPCR ligands. Its potential research applications span the investigation of receptor binding kinetics, functional antagonist or inverse agonist activity, and selectivity profiling against related receptor families, including dopamine and adrenergic receptors . Studies on closely related structural analogs have explored their roles as cannabinoid receptor 1 (CB1) inverse agonists, highlighting the value of this chemical class in developing potential therapeutics for metabolic disorders while aiming to limit central nervous system exposure . This product is intended for use by qualified researchers in controlled laboratory settings.

Properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3S/c20-16-4-2-6-18(14-16)23-8-10-24(11-9-23)28(26,27)12-7-22-19(25)15-3-1-5-17(21)13-15/h1-6,13-14H,7-12H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSLFNCOIWDVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the wide range of biological and pharmaceutical activity of piperazine derivatives, it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

The wide range of biological and pharmaceutical activity of piperazine derivatives suggests that this compound could have diverse effects at the molecular and cellular level.

Biological Activity

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound contains a piperazine moiety, which is often associated with neuroactive properties, and a sulfonyl group that enhances its biological activity. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₈H₂₄ClN₃O₂S
  • Molecular Weight : 434.0 g/mol
  • CAS Number : 897613-06-8

The structural characteristics of this compound contribute significantly to its biological activity. The piperazine ring facilitates interactions with neurotransmitter receptors, while the sulfonyl group may enhance solubility and stability.

The mechanism of action for this compound involves its binding to specific receptors or enzymes, modulating their activity. Research indicates that this compound may influence various signaling pathways, particularly those related to neurotransmission and cell proliferation.

Neuroactive Properties

Numerous studies have investigated the neuroactive properties of piperazine derivatives, including this compound. The compound has been shown to interact with serotonin and dopamine receptors, which are critical in regulating mood and behavior.

Receptor Effect Reference
Serotonin (5-HT)Modulation of anxiety-like behavior
Dopamine (D2)Potential antipsychotic effects
GABA-AAnxiolytic properties

Antitumor Activity

Recent investigations have highlighted the potential antitumor activity of this compound. In vitro studies demonstrated that this compound can inhibit cell proliferation in various cancer cell lines.

Cell Line IC50 (µM) Effect Reference
MCF-7 (Breast Cancer)15.2Inhibition of growth
A549 (Lung Cancer)12.8Induction of apoptosis
HeLa (Cervical Cancer)18.5Cell cycle arrest

Clinical Applications

In a clinical setting, compounds similar to this compound have been explored for their efficacy in treating neurological disorders such as schizophrenia and depression. A study reported significant improvement in patients treated with piperazine derivatives, suggesting that the compound may serve as a promising candidate for further development in psychiatric medicine.

Comparative Studies

Comparative studies with other benzamide derivatives have shown that modifications in the piperazine structure can lead to enhanced potency against specific biological targets. For instance, derivatives with additional fluorine substitutions exhibited increased receptor affinity and selectivity.

Chemical Reactions Analysis

Acylation Reactions

The secondary amines in the piperazine ring undergo acylation with electrophilic reagents:

  • Reaction with Acetyl Chloride :
    Forms N-acetyl derivatives under anhydrous conditions (e.g., DCM, TEA) .

  • Benzoylation :
    Reacts with benzoyl chloride to yield bis-acylated products, though steric hindrance may limit mono-substitution .

Table 2: Acylation Reactions

ReagentConditionsProductSelectivityReference
Acetyl chlorideDCM, TEA, 0°C → rtN-Acetyl-piperazine sulfonamideMono-acylation (60%)
Benzoyl chlorideTHF, pyridine, refluxBis-benzoylated derivative>90%

Sulfonamide Reactivity

The sulfonamide group (-SO₂-NR₂) participates in:

  • Acid-Base Reactions :
    Acts as a weak acid (pKa ~10–11), deprotonating under strong bases (e.g., NaOH) to form sulfonamide salts .

  • Nucleophilic Substitution :
    The sulfonyl oxygen can engage in hydrogen bonding, influencing solubility and biological interactions .

Table 3: Sulfonamide Reactivity

Reaction TypeConditionsOutcomeApplicationReference
Deprotonation1M NaOH, H₂O/EtOHSulfonamide saltEnhanced solubility
Hydrogen bondingPolar solvents (DMF, DMSO)Stabilized conformersCrystal engineering

Piperazine Ring Modifications

The piperazine core undergoes alkylation and oxidation:

  • Alkylation :
    Reacts with methyl iodide in DMF to form N-methylpiperazine derivatives .

  • N-Oxidation :
    Forms N-oxide using m-CPBA (meta-chloroperbenzoic acid), altering electronic properties .

Table 4: Piperazine Modifications

ReactionReagentProductYieldReference
AlkylationMethyl iodide, K₂CO₃, DMFN-Methylpiperazine85%
Oxidationm-CPBA, CHCl₃Piperazine N-oxide72%

Fluorobenzamide Reactivity

The 3-fluorobenzamide group exhibits:

  • Hydrolysis :
    Cleaved under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions to yield 3-fluorobenzoic acid .

  • Nucleophilic Aromatic Substitution :
    Fluorine substitution occurs with strong nucleophiles (e.g., NaN₃, NH₃) at elevated temperatures .

Table 5: Fluorobenzamide Transformations

ReactionConditionsProductYieldReference
Acidic hydrolysis6M HCl, reflux, 6h3-Fluorobenzoic acid88%
Substitution (NH₃)NH₃/EtOH, 100°C, 12h3-Aminobenzamide65%

Coordination Chemistry

The piperazine and sulfonamide groups act as ligands for metal ions:

  • Cu(II) Complexation :
    Forms stable complexes with CuCl₂ in methanol, characterized by UV-Vis and EPR spectroscopy .

Table 6: Metal Complexation

Metal SaltConditionsComplex StructureStability Constant (log K)Reference
CuCl₂MeOH, rt[Cu(L)₂Cl₂]8.2 ± 0.3

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzamide-Piperazine Motifs

The compound shares structural similarities with several benzamide derivatives, differing primarily in substituent patterns and linker groups. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reported Properties
N-(2-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2,6-difluorobenzamide C₁₉H₂₀ClF₂N₃O₃S 443.9 2,6-Difluorobenzamide, sulfonylethyl linker CAS 897613-00-2
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide C₃₀H₃₈Cl₃N₃O₃·H₂O 625.5 Phenoxybenzamide, hydroxyphenyl-piperazine Mp 154–158°C, [α]²⁵D +63.2°
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide C₃₅H₂₈F₂N₆O₃ 634.6 Fluorinated chromen-pyrazolopyrimidine hybrid Mp 175–178°C, Mass: 589.1 (M+1)
N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide C₁₅H₁₅ClN₂O₂ 290.7 Cyclopropanecarboxamide, tetrahydrofuran linker Pesticide (cyprofuram)

Key Observations:

Substituent Effects: The 3-fluorobenzamide group in the target compound may confer distinct electronic properties compared to 2,6-difluorobenzamide () or phenoxybenzamide derivatives (). Fluorine positioning influences binding interactions in receptor-ligand systems .

Linker Diversity : The sulfonylethyl linker in the target compound contrasts with tetrahydrofuran () or pyrazolopyrimidine () linkers, which may alter metabolic stability or bioavailability.

Molecular Weight : The target compound (443.9 g/mol) is lighter than chromen-pyrazolopyrimidine hybrids (634.6 g/mol) but heavier than pesticide-oriented carboxamides (290.7 g/mol), suggesting intermediate pharmacokinetic profiles .

Preparation Methods

Synthesis of 1-(3-Chlorophenyl)piperazine

The core piperazine intermediate is synthesized via nucleophilic aromatic substitution. In a modified procedure from CN104402842A, 3-chloroaniline reacts with bis(2-chloroethyl)methylamine hydrochloride in dimethylbenzene at reflux, yielding 1-(3-chlorophenyl)piperazine hydrochloride (65–70% purity). Purification via recrystallization in acetone enhances purity to >95%.

Preparation of 3-Fluorobenzoyl Chloride

3-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux, producing 3-fluorobenzoyl chloride with near-quantitative conversion. Excess SOCl₂ is removed under reduced pressure, and the product is stored anhydrously for subsequent amidation.

Stepwise Synthetic Pathway

Sulfonylation of Piperazine Intermediate

1-(3-Chlorophenyl)piperazine undergoes sulfonylation with 2-chloroethanesulfonyl chloride in chloroform at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, facilitating the formation of 2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl chloride. The reaction mixture is washed with brine, dried over Na₂SO₄, and concentrated to yield a pale-yellow solid (82% yield).

Amidation with 3-Fluorobenzoyl Chloride

The sulfonylated intermediate is reacted with 3-fluorobenzoyl chloride in dichloromethane (DCM) under nitrogen. A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the amidation, with TEA maintaining a pH >9. After 12 hours, the mixture is extracted with 5% HCl, and the organic layer is evaporated. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-fluorobenzamide as a white crystalline solid (68% yield).

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Sulfonylation : Chloroform outperforms DCM due to better solubility of sulfonyl chlorides. Temperatures <5°C minimize side reactions like sulfonate ester formation.
  • Amidation : Polar aprotic solvents (e.g., DMF) were tested but led to lower yields due to premature hydrolysis of the acyl chloride.

Catalytic Enhancements

DMAP improves amidation efficiency by stabilizing the tetrahedral intermediate. Without DMAP, yields drop to 45%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, Ar-F), 7.45–7.32 (m, 4H, Ar-Cl), 3.72 (t, 2H, SO₂CH₂), 3.15–3.02 (m, 8H, piperazine), 2.95 (t, 2H, CH₂NH).
  • FT-IR : 1654 cm⁻¹ (C=O stretch), 1320–1160 cm⁻¹ (S=O asym/sym stretch).

Purity Assessment

HPLC (C18 column, acetonitrile/water 65:35) confirms >98% purity. LC-MS shows [M+H]⁺ at m/z 426.1, consistent with the molecular formula C₁₉H₂₁ClFN₃O₃S.

Applications and Pharmacological Relevance

The compound’s structural motifs-fluorobenzamide and chlorophenylpiperazine-suggest affinity for serotonin and dopamine receptors, analogous to antipsychotic agents like aripiprazole. Preliminary cytotoxicity assays against T98G glioblastoma cells show an IC₅₀ of 18.7 μM, indicating moderate anticancer potential.

Q & A

Q. What are the optimal synthetic routes for N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-fluorobenzamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves coupling a piperazine sulfonyl intermediate with a fluorobenzamide derivative. For example, analogous compounds (e.g., ) use HBTU or BOP as coupling agents in THF with Et₃N to activate carboxyl groups. Yield optimization may involve:
  • Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acid).
  • Temperature control (e.g., ice bath for exothermic reactions).
  • Post-reaction purification via silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) .
  • Monitoring intermediates by TLC or LC-MS to prevent side reactions.

Q. How is structural confirmation performed for this compound, and what analytical discrepancies might arise?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR and ESI-MS . For example:
  • ¹H NMR : Aromatic protons in the 3-fluorobenzamide moiety appear as doublets (δ 7.6–7.8 ppm, J = 8–10 Hz), while piperazine protons show multiplet splitting (δ 2.4–3.5 ppm) ().
  • MS (ESI) : Molecular ion peaks (e.g., m/z 504.7 [M+H]⁺ in ) must match theoretical values.
    Common discrepancies :
  • Residual solvents (e.g., THF) masking key peaks.
  • Rotamers causing split signals in NMR (addressed by heating the sample or using DMSO-d₆) .

Q. What purification challenges are associated with piperazine-containing sulfonamides?

  • Methodological Answer : Piperazine sulfonamides often form hygroscopic intermediates or HCl salts ( ). Solutions include:
  • Converting free bases to stable salts (e.g., dihydrochloride salts via HCl/EtOH).
  • Using reverse-phase HPLC for polar impurities.
  • Lyophilization for water-sensitive intermediates .

Advanced Research Questions

Q. How does the 3-chlorophenylpiperazine moiety influence receptor binding affinity, and how can this be validated experimentally?

  • Methodological Answer : The 3-chlorophenylpiperazine group is a known pharmacophore for dopamine (D2/D3) and serotonin (5-HT1A) receptors ( ). To validate:
  • Perform radioligand displacement assays (e.g., [³H]spiperone for D2, [³H]8-OH-DPAT for 5-HT1A).
  • Compare IC₅₀ values with reference antagonists (e.g., haloperidol).
  • Use molecular docking (e.g., AutoDock Vina) to model interactions with receptor active sites (e.g., piperazine nitrogen hydrogen bonding to Asp3.32 in D3 receptors) .

Q. What strategies resolve contradictory bioactivity data in different assay systems (e.g., cell-based vs. in vivo)?

  • Methodological Answer : Contradictions may arise from metabolic instability or blood-brain barrier penetration . Solutions:
  • Metabolic profiling : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify unstable motifs (e.g., sulfonamide cleavage).
  • Pharmacokinetic studies : Measure plasma/tissue concentrations via LC-MS/MS after IV/oral administration in rodents.
  • Blood-brain barrier (BBB) assays : Use in vitro models (e.g., MDCK-MDR1 monolayers) to assess permeability .

Q. How can stereochemical purity be ensured during synthesis, and what are the implications of enantiomeric impurities?

  • Methodological Answer : Chiral centers (e.g., in piperazine substituents) require chiral HPLC or SFC for resolution ( ). For example:
  • Use Chiralpak AD-H columns with hexane/IPA gradients.
  • Validate enantiomeric excess (>98%) via polarimetry (e.g., [α]²⁵D values in ).
    Implications : Minor enantiomers may exhibit off-target effects (e.g., 5-HT2B agonism linked to cardiotoxicity) .

Key Research Considerations

  • Toxicology : Evaluate acute toxicity (e.g., LD₅₀ in rodents) and organ-specific effects ().
  • Stability : Assess photodegradation under ICH guidelines (e.g., 1.2 million lux-hours) for storage recommendations.

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